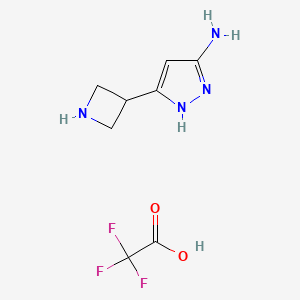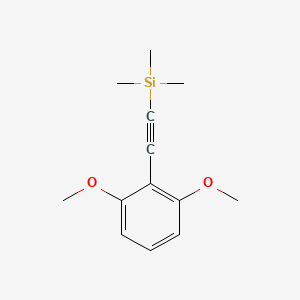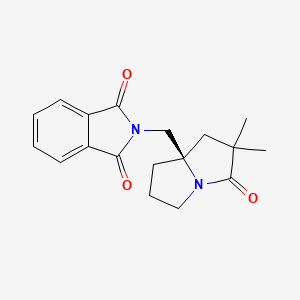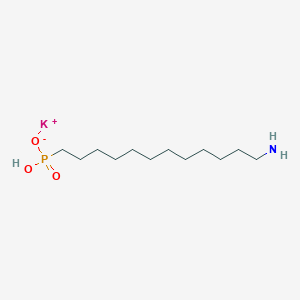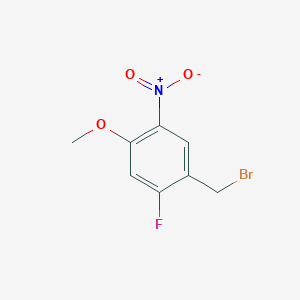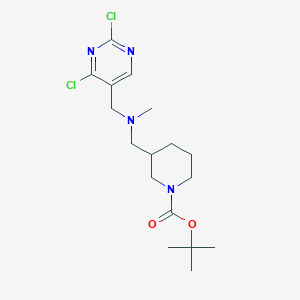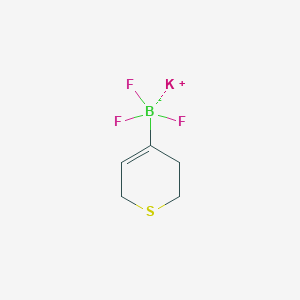
3-Hydroxy-3-methyl-1-(trifluoromethyl)cyclobutanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-3-methyl-1-(trifluoromethyl)cyclobutanecarboxylic acid is a chemical compound with the molecular formula C7H9F3O3 It is characterized by the presence of a cyclobutane ring substituted with a hydroxyl group, a methyl group, and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-methyl-1-(trifluoromethyl)cyclobutanecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a trifluoromethyl-substituted alkene with a suitable cyclizing agent. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. The raw materials are carefully selected, and the reaction parameters are optimized to minimize waste and maximize output.
化学反应分析
Types of Reactions
3-Hydroxy-3-methyl-1-(trifluoromethyl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.
科学研究应用
3-Hydroxy-3-methyl-1-(trifluoromethyl)cyclobutanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 3-Hydroxy-3-methyl-1-(trifluoromethyl)cyclobutanecarboxylic acid exerts its effects depends on its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. These interactions can modulate various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
1-(Trifluoromethyl)cyclobutanecarboxylic acid: Similar in structure but lacks the hydroxyl and methyl groups.
3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid: Similar but without the methyl group.
Uniqueness
3-Hydroxy-3-methyl-1-(trifluoromethyl)cyclobutanecarboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the hydroxyl and carboxylic acid groups provide sites for hydrogen bonding and reactivity. This combination makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C7H9F3O3 |
|---|---|
分子量 |
198.14 g/mol |
IUPAC 名称 |
3-hydroxy-3-methyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H9F3O3/c1-5(13)2-6(3-5,4(11)12)7(8,9)10/h13H,2-3H2,1H3,(H,11,12) |
InChI 键 |
HRMZUHTYCLBBLF-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(C1)(C(=O)O)C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


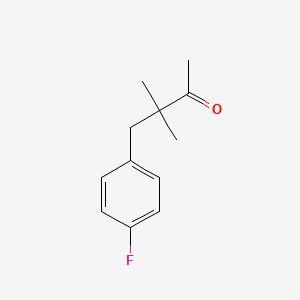
![1,3-Diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide](/img/structure/B12843923.png)
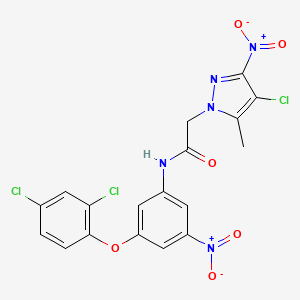
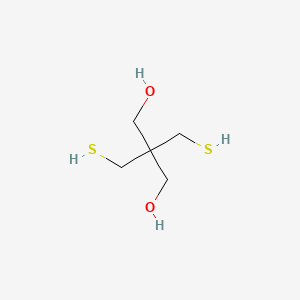
![2-Amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide monohydrochloride](/img/structure/B12843933.png)
